molecular formula C11H14O3 B3174017 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene CAS No. 951886-46-7

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

Cat. No. B3174017
CAS RN: 951886-46-7
M. Wt: 194.23 g/mol
InChI Key: KGCJYFQAJQEALQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of the related compound “5-Ethoxycarbonyl-2-fufurylzinc chloride” is C8H9ClO3Zn . The SMILES string for this compound is CCOC(=O)c1ccc(C[Zn]Cl)o1 . This provides some insight into the molecular structure of “3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene”.


Physical And Chemical Properties Analysis

The molecular weight of the related compound “5-Ethoxycarbonyl-2-fufurylzinc chloride” is 254.00 . It has a density of 0.952 g/mL at 25 °C . These properties might give some indication of the physical and chemical properties of “this compound”.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of furan derivatives, which are closely related to 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene. For instance, a study reported the synthesis of Schiff bases from 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine, which are characterized by techniques such as IR, 1HNMR, and MS, indicating a methodological approach to understanding the chemical properties of similar furan compounds (Li Yan, 2010).

Reaction Mechanisms and Applications

Another aspect of research involves investigating the reaction mechanisms and potential applications of furan compounds. For example, a study focused on the convenient one-pot synthesis of 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans using microwave-assisted reactions, highlighting the efficiency and potential for novel applications in organic synthesis (V. Rao, R. Yadla, P. S. Rao, 2007).

Renewable PET Production

Additionally, the use of furan derivatives in the production of biobased terephthalic acid precursors for renewable PET has been explored. A study utilizing silica molecular sieves catalyzes reactions between ethylene and renewable furans, demonstrating a sustainable approach to synthesizing valuable chemical precursors (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).

Anticancer and Antiangiogenic Activity

Research into the medicinal applications of furan derivatives includes the design and synthesis of compounds for anticancer and antiangiogenic activities. A study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin showed promising results in vitro and in vivo, suggesting the therapeutic potential of furan compounds in cancer treatment (R. Romagnoli, P. Baraldi, et al., 2015).

Safety and Hazards

The safety data sheet for “3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene” can be viewed and downloaded for free at Echemi.com . This should provide detailed information about the safety and hazards associated with this compound.

properties

IUPAC Name

ethyl 5-(2-methylprop-2-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCJYFQAJQEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

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